1-Cyclopropyl-7-(4-{3-ethoxy-1,1,1-trifluoro-2-[(3-methylbutanoyl)amino]-3-oxopropan-2-yl}piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes a cyclopropyl group, a piperazine ring, and multiple fluorine atoms, contributing to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid involves several steps. One common method starts with the preparation of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with sodium hydroxide in ethanol under reflux conditions to yield the desired product . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by extraction with ethyl acetate and subsequent evaporation of the solvent .
Chemical Reactions Analysis
1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolone derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinolone derivatives.
Biology: The compound’s antibacterial properties make it a subject of study in microbiology for developing new antibiotics.
Medicine: Its potential as an antibacterial agent is explored in pharmacological research.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and growth .
Comparison with Similar Compounds
Similar compounds include:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and improved pharmacokinetic profile.
1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which may confer specific advantages in terms of antibacterial activity and pharmacokinetics.
Properties
Molecular Formula |
C27H32F4N4O6 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
1-cyclopropyl-7-[4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanoylamino)-3-oxopropan-2-yl]piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H32F4N4O6/c1-4-41-25(40)26(27(29,30)31,32-22(36)11-15(2)3)34-9-7-33(8-10-34)21-13-20-17(12-19(21)28)23(37)18(24(38)39)14-35(20)16-5-6-16/h12-16H,4-11H2,1-3H3,(H,32,36)(H,38,39) |
InChI Key |
GWPKZONJLJLQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CC(C)C)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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